molecular formula C23H27N3O3S B2384239 N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899945-30-3

N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No.: B2384239
CAS No.: 899945-30-3
M. Wt: 425.55
InChI Key: OHSIUQGISZJGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a complex organic compound that features a unique combination of a thiophene ring, a quinoline moiety, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 3,4-dihydro-2H-quinoline-6-amine to form an intermediate. This intermediate is subsequently reacted with cycloheptylamine and oxalyl chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the quinoline moiety can intercalate into DNA, disrupting its function. Additionally, the oxamide linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-based Compounds: Such as thiophene-2-carboxamide and thiophene-2-sulfonamide.

    Quinoline-based Compounds: Such as quinoline-2-carboxamide and quinoline-4-carboxamide.

    Oxamide-based Compounds: Such as N,N’-dimethyl oxamide and N,N’-diethyl oxamide.

Uniqueness

N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is unique due to its combination of a thiophene ring, a quinoline moiety, and an oxamide linkage. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-21(24-17-8-3-1-2-4-9-17)22(28)25-18-11-12-19-16(15-18)7-5-13-26(19)23(29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIUQGISZJGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.